1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene
Brand Name: Vulcanchem
CAS No.: 211809-84-6
VCID: VC3944436
InChI: InChI=1S/C26H44I2/c1-19(2)9-7-11-21(5)13-15-23-17-26(28)24(18-25(23)27)16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3
SMILES: CC(C)CCCC(C)CCC1=CC(=C(C=C1I)CCC(C)CCCC(C)C)I
Molecular Formula: C26H44I2
Molecular Weight: 610.4 g/mol

1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene

CAS No.: 211809-84-6

Cat. No.: VC3944436

Molecular Formula: C26H44I2

Molecular Weight: 610.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene - 211809-84-6

Specification

CAS No. 211809-84-6
Molecular Formula C26H44I2
Molecular Weight 610.4 g/mol
IUPAC Name 1,4-bis(3,7-dimethyloctyl)-2,5-diiodobenzene
Standard InChI InChI=1S/C26H44I2/c1-19(2)9-7-11-21(5)13-15-23-17-26(28)24(18-25(23)27)16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3
Standard InChI Key LJNUMLPEKWLXIO-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCC1=CC(=C(C=C1I)CCC(C)CCCC(C)C)I
Canonical SMILES CC(C)CCCC(C)CCC1=CC(=C(C=C1I)CCC(C)CCCC(C)C)I

Introduction

Structural Characterization and Molecular Properties

1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene belongs to the class of diiodinated benzene derivatives with branched alkyl side chains. Its IUPAC name derives from the substitution pattern: two 3,7-dimethyloctyl groups at the 1- and 4-positions of the benzene ring and iodine atoms at the 2- and 5-positions. The molecular formula is C₂₆H₄₄I₂, with a molecular weight of 610.4 g/mol. Key structural features include:

  • Steric Effects: The 3,7-dimethyloctyl groups introduce significant steric bulk, influencing crystallization behavior and solubility in nonpolar solvents .

  • Electronic Configuration: Iodine’s electronegativity (2.66) and polarizability create electron-deficient regions at the aromatic core, facilitating electrophilic substitution reactions .

Table 1: Fundamental Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₆H₄₄I₂
Molecular Weight610.4 g/mol
XLogP3-AA12.3 (Predicted)
Topological Polar Surface0 Ų
Heavy Atom Count28

Synthetic Methodologies and Challenges

The synthesis of 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene involves sequential functionalization of the benzene ring. While no direct industrial-scale protocols are publicly documented, retrosynthetic analysis suggests two plausible routes:

Alkylation Followed by Iodination

  • Friedel-Crafts Alkylation: Introduction of 3,7-dimethyloctyl groups via Lewis acid-catalyzed reaction (e.g., AlCl₃) with 1,4-dichlorobenzene.

  • Directed Iodination: Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under electrophilic substitution conditions to install iodine atoms at the 2- and 5-positions .

Halogen Exchange Strategy

  • Ullmann-Type Coupling: Replacement of bromine atoms in 1,4-dibromo-2,5-diiodobenzene with 3,7-dimethyloctyl groups using copper catalysts .

Critical Challenges:

  • Regioselectivity: Ensuring iodination occurs exclusively at the 2- and 5-positions requires careful control of reaction kinetics and directing groups.

  • Purification: The compound’s high lipophilicity (XLogP3-AA = 12.3) complicates isolation via conventional chromatography.

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionKSCN, DMF, 80°C2,5-Dithiocyanate derivative
Heck CouplingPd(PPh₃)₄, Styrene, 100°CVinylated arene

Applications in Advanced Materials

Organic Semiconductors

The compound’s extended conjugation and solubility in organic solvents (e.g., toluene, chlorobenzene) make it a candidate for:

  • Hole-Transport Layers (HTLs): Blends with poly(3-hexylthiophene) (P3HT) exhibit hole mobility exceeding 0.1 cm²/V·s .

  • Non-Fullerene Acceptors: Iodine’s heavy-atom effect enhances intersystem crossing in singlet fission materials.

Comparative Analysis with Structural Analogs

Table 3: Property Comparison of Diiodinated Arenes

CompoundMolecular WeightlogPλₘₐₓ (nm)
1,4-Diiodobenzene329.94.2268
2,5-Diiodo-1,4-dimethylbenzene358.05.1275
1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene610.412.3290

Key distinctions include:

  • Solubility: The 3,7-dimethyloctyl groups confer solubility in alkanes (>50 mg/mL) versus <1 mg/mL for unsubstituted analogs .

  • Thermal Stability: Decomposition onset at 210°C, compared to 150°C for simpler diiodoarenes.

Future Research Directions

  • Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives.

  • Polymer Electrolytes: Incorporating the compound into ion-conductive matrices for solid-state batteries.

  • Toxicity Mitigation: Engineering biodegradable analogs through ester-linked alkyl chains.

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